molecular formula C11H13BrO3 B3358594 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane CAS No. 81224-34-2

2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane

Cat. No. B3358594
CAS RN: 81224-34-2
M. Wt: 273.12 g/mol
InChI Key: UPGCPYYMXHKEBK-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane” is a complex organic molecule. It contains a bromo-methoxyphenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom and a methoxy group (O-CH3) attached. This group is attached to a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromo-methoxyphenyl group would likely contribute to the compound’s polarity, while the dioxolane ring could potentially make the molecule more rigid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Rearrangement in Chemical Synthesis

The rearrangement of similar compounds in acidic conditions, such as the Wagner–Meerwein rearrangement, highlights its role in chemical synthesis. For example, the rearrangement of a compound closely related to 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane results in different yields of structurally varied products, demonstrating its utility in producing complex molecular structures (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).

Synthesis of Specific Compounds

This compound plays a crucial role in the synthesis of particular chemical substances. For instance, the efficient preparation of 2-Methyl-1,3-dioxolane-2-ethanol from related compounds indicates its potential as a precursor in organic synthesis, producing valuable methyl vinyl ketone equivalents (Petroski, 2002).

Polymer Synthesis and Characterization

Compounds in the same family as 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane are used in polymer synthesis. An example is the polymerization and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], where similar structures are polymerized, offering insights into their thermal degradation properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Nematicidal Activity Evaluation

Chemical derivatives similar to 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane have been synthesized and evaluated for their nematicidal activity, demonstrating potential agricultural applications (Kumari, Singh, & Walia, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s impossible to predict the mechanism of action of this compound .

Safety and Hazards

Without specific safety data, it’s important to treat this compound with caution. As with all chemicals, it should be handled using appropriate safety equipment and procedures .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(14-5-6-15-11)8-3-4-10(13-2)9(12)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGCPYYMXHKEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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